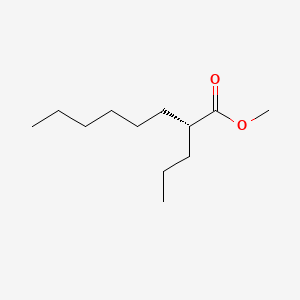

Methyl (2R)-2-propyloctanoate

Descripción

Methyl (2R)-2-propyloctanoate is a chiral ester derived from 2-propyloctanoic acid, where the carboxylic acid group is esterified with a methyl group. The compound features a branched alkyl chain at the second carbon of the octanoate backbone, with the (2R)-stereochemical configuration contributing to its enantiomeric specificity. The ethyl variant has a molecular formula of C₁₃H₂₆O₂, a molecular weight of 214.344 g/mol, and a defined stereochemistry at the 2R position .

Propiedades

IUPAC Name |

methyl (2R)-2-propyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJRZSWZJPEPLF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl (2R)-2-propyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-propyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where the acid and alcohol are continuously fed, and the ester product is continuously removed. This method enhances efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl (2R)-2-propyloctanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2R)-2-propyloctanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: (2R)-2-propyloctanoic acid and methanol.

Reduction: (2R)-2-propyloctanol.

Transesterification: Various

Actividad Biológica

Methyl (2R)-2-propyloctanoate, a fatty acid methyl ester, is recognized for its diverse biological activities. This compound is structurally characterized by a propyl group attached to an octanoate backbone, which contributes to its unique properties. Recent studies have highlighted its potential applications in various fields, including pharmacology, food science, and biochemistry.

- Chemical Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and as a potential therapeutic agent.

- Case Study : A study evaluated the antimicrobial effects of several fatty acid esters, including this compound. The results showed significant inhibition of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

- Research Findings : A study conducted on animal models indicated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Experimental Data : In vitro assays demonstrated that this compound scavenges free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

The biological activities of this compound are attributed to its ability to interact with cellular membranes and modulate signaling pathways. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Interaction with Cell Membranes

- Study Insight : Research indicates that this compound affects the fluidity of cell membranes, which may enhance the permeability of therapeutic agents or nutrients into cells .

Modulation of Signaling Pathways

- Mechanistic Studies : Investigations into the signaling pathways affected by this compound have shown that it can downregulate NF-kB activation, leading to decreased expression of inflammatory mediators .

Applications in Food Science

This compound's antimicrobial and antioxidant properties make it an attractive candidate for use in food preservation. Its ability to inhibit microbial growth while enhancing shelf-life could lead to safer food products.

Potential Uses

- Food Preservative : Incorporation into food products to extend shelf life and prevent spoilage.

- Flavoring Agent : Its pleasant aroma could enhance the sensory qualities of food items.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (2R)-2-propyloctanoate (inferred properties) with related esters, hydroxy acids, and amines, emphasizing structural and functional differences.

Table 1: Key Properties of this compound and Analogues

*Inferred data due to absence of direct evidence for the methyl ester.

Comparison with Ethyl (2R)-2-propyloctanoate

- Structural Differences : The ethyl ester (C₁₃H₂₆O₂) has a longer alkyl chain compared to the methyl variant, likely increasing its hydrophobicity and boiling point .

- Stereochemical Similarities : Both compounds share the (2R)-configuration, which is critical for enantioselective interactions in biological or catalytic systems.

- Applications: Ethyl (2R)-2-propyloctanoate is used in pharmaceutical research (e.g., neuroprotective agents), whereas the methyl ester might find use in fragrances or solvents due to its lower molecular weight .

Comparison with Hydroxy-Containing Esters ()

Compounds like ethyl (2S)-2-hydroxypropanoate and 3-hydroxy-2-methylbutanoic acid differ significantly due to hydroxyl groups, which enhance polarity and hydrogen-bonding capacity. For example:

- Ethyl (2S)-2-hydroxypropanoate: The hydroxyl group increases aqueous solubility compared to this compound, making it suitable for cosmetic or food additives .

- 3-Hydroxy-2-methylbutanoic acid: This hydroxy acid lacks an ester group, favoring applications in biodegradable polymers or chelating agents .

Comparison with Methyl(2-methylpropyl)amine ()

This amine compound (C₅H₁₃N) shares a branched alkyl chain but diverges in functional group and reactivity. Key differences include:

- Reactivity : The amine group confers basicity and nucleophilicity, unlike the ester’s electrophilic carbonyl group.

- Toxicity: Methyl(2-methylpropyl)amine requires stringent safety protocols (e.g., skin/eye irrigation) due to irritancy risks , whereas esters like this compound are typically less hazardous.

Research Implications and Limitations

- Stereochemical Impact: The (2R)-configuration of this compound may influence its metabolic stability or receptor-binding affinity compared to racemic mixtures.

- Data Gaps : Direct experimental data for the methyl ester are absent in the provided evidence, necessitating extrapolation from ethyl ester analogs.

- Industrial Relevance : Shorter ester chains (methyl vs. ethyl) could optimize volatility for applications in flavorants or agrochemicals.

Q & A

Q. What are the recommended synthetic routes for producing Methyl (2R)-2-propyloctanoate with high enantiomeric purity?

- Methodological Answer : this compound can be synthesized via stereoselective esterification of (2R)-2-propyloctanoic acid using chiral catalysts or enzymatic methods. For example, lipase-mediated transesterification under anhydrous conditions is effective for retaining stereochemical integrity . Asymmetric hydrogenation of α,β-unsaturated esters using transition-metal catalysts (e.g., Ru-BINAP complexes) can also yield high enantiomeric excess (ee >95%) . Key steps include:

- Catalyst Optimization : Screen chiral ligands (e.g., BINOL derivatives) to enhance selectivity.

- Reaction Monitoring : Use chiral GC or HPLC (e.g., Chiralcel OD-H column) to track ee during synthesis .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine the structure using SHELXL for precise determination of absolute configuration .

- NMR Spectroscopy : Compare experimental and NMR shifts with DFT-calculated spectra (e.g., using Gaussian 16) to validate the (2R) configuration .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for chiral esters of similar structure .

Advanced Research Questions

Q. What experimental strategies can mitigate racemization during the esterification of 2-propyloctanoic acid?

- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. Mitigation approaches include:

- Low-Temperature Reactions : Perform esterification at 0–5°C using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

- Enzymatic Catalysis : Use immobilized Candida antarctica lipase B (CAL-B) in non-polar solvents (e.g., hexane) to preserve chirality .

- In Situ Monitoring : Employ real-time FTIR to detect carboxylic acid intermediates and adjust reaction conditions promptly .

Q. How should researchers resolve discrepancies between computational conformational predictions and experimental NMR data for this compound?

- Methodological Answer :

- DFT Refinement : Re-optimize computational models (e.g., B3LYP/6-31G*) with solvent corrections (e.g., PCM for chloroform) to better align with observed NMR coupling constants .

- Dynamic Effects : Account for rotational barriers (e.g., using variable-temperature NMR) to identify conformers not predicted by static calculations .

- Cross-Validation : Compare with X-ray data (if available) to validate dominant conformers in the solid state versus solution .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the bioactivity of this compound derivatives?

- Methodological Answer :

- Systematic Review : Apply PICOT criteria (Population: cell lines; Intervention: derivative concentration; Comparison: enantiomers; Outcome: IC; Time: exposure duration) to standardize experimental conditions .

- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify outliers and reconcile differences in potency .

- Stereochemical Purity Verification : Re-test disputed compounds with chiral HPLC to rule out enantiomeric impurity as a confounding factor .

Notes

- Avoid using commercial databases like ; instead, prioritize peer-reviewed methods from crystallography (SHELX) and chiral analysis .

- Advanced questions emphasize resolving methodological conflicts (e.g., computational vs. experimental data), while basic questions focus on foundational synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.